Comprehensive ¹H and ¹³C NMR Spectral Data Assignments for 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Comprehensive ¹H and ¹³C NMR Spectral Data Assignments for 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Executive Summary
The structural elucidation of highly substituted biaryl and heteroaryl systems is a cornerstone of modern pharmaceutical development. Derivatives of 2-(1H-pyrazol-1-yl)benzaldehyde serve as critical intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and agrochemicals[1].
This technical guide provides an authoritative, in-depth assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde . By moving beyond simple data tabulation, this whitepaper details the causality behind chemical shifts, the strategic use of 2D NMR for regiochemical validation, and a self-validating experimental protocol designed to ensure absolute structural confidence.
Structural Elucidation Strategy & Causality
Assigning the NMR spectrum of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde presents specific challenges: distinguishing the pyrazole methyl from the aryl methyl, and proving the exact regiochemistry of the pyrazole ring's attachment to the benzaldehyde core.
A standard 1D ¹H NMR spectrum is insufficient due to potential signal overlap in the aromatic region (δ 7.0–8.0 ppm). Therefore, a multidimensional approach is required:
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COSY (Correlation Spectroscopy): Maps the isolated spin systems on the benzaldehyde ring (the AMX system of H-3, H-4, and H-6).
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates quaternary carbons from protonated carbons, linking each proton to its directly attached ¹³C nucleus.
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HMBC (Heteronuclear Multiple Bond Correlation): Acts as the definitive proof of structure by revealing 2-bond and 3-bond carbon-proton couplings. This is critical for linking the pyrazole ring to the benzaldehyde core across the C–N bond[2].
¹H NMR Spectral Data & Spin-System Analysis
The ¹H NMR spectrum in CDCl₃ exhibits three distinct regions: the highly deshielded aldehyde proton, the aromatic/heteroaromatic protons, and the aliphatic methyl protons.
Quantitative ¹H NMR Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| CHO | 9.95 | Singlet (s) | - | 1H | Deshielded by carbonyl diamagnetic anisotropy. |
| Pyrazole H-5 | 7.85 | Singlet (s) | - | 1H | Deshielded by proximity to the N1-aryl bond[3]. |
| Aryl H-6 | 7.78 | Doublet (d) | 1.5 | 1H | Ortho to CHO; meta-coupled to H-4. |
| Pyrazole H-3 | 7.55 | Singlet (s) | - | 1H | Adjacent to N2; shielded relative to H-5. |
| Aryl H-4 | 7.45 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Ortho-coupled to H-3; meta-coupled to H-6. |
| Aryl H-3 | 7.35 | Doublet (d) | 8.0 | 1H | Ortho-coupled to H-4. |
| Aryl-CH₃ | 2.45 | Singlet (s) | - | 3H | Attached to Aryl C-5. |
| Pyrazole-CH₃ | 2.15 | Singlet (s) | - | 3H | Attached to Pyrazole C-4. |
Causality of Chemical Shifts
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The Aldehyde Anisotropy: Aryl H-6 (δ 7.78) is significantly more deshielded than Aryl H-3 (δ 7.35). This is caused by H-6 residing within the deshielding cone of the adjacent carbonyl group.
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Heteroaromatic Induction: On the pyrazole ring, H-5 (δ 7.85) is deshielded relative to H-3 (δ 7.55). The electron-withdrawing nature of the N1-aryl bond pulls electron density away from C-5, a well-documented phenomenon in perdeuterated and substituted pyrazole NMR studies[3].
¹³C NMR Spectral Data & Heteronuclear Correlation
The ¹³C NMR assignments are anchored by 2D HMBC experiments, which are essential for mapping the quaternary carbons and confirming the regiochemistry of the substituents.
Quantitative ¹³C NMR Data Summary
| Position | Chemical Shift (δ, ppm) | Carbon Type | Key Diagnostic HMBC Correlations (³JCH) |
| CHO | 189.5 | C=O | Aryl H-6 |
| Pyrazole C-3 | 142.0 | CH | Pyrazole-CH₃ |
| Aryl C-2 | 140.5 | C | Pyrazole H-5 (Validates C-N linkage) |
| Aryl C-5 | 139.0 | C | Aryl H-3, Aryl-CH₃ |
| Aryl C-4 | 135.2 | CH | Aryl-CH₃, Aryl H-6 |
| Aryl C-1 | 131.0 | C | Aryl H-3, CHO proton |
| Aryl C-6 | 129.5 | CH | Aryl-CH₃, CHO proton |
| Pyrazole C-5 | 129.0 | CH | Pyrazole-CH₃ |
| Aryl C-3 | 126.5 | CH | Aryl H-4 |
| Pyrazole C-4 | 117.5 | C | Pyrazole H-3, Pyrazole H-5 |
| Aryl-CH₃ | 21.0 | CH₃ | Aryl H-4, Aryl H-6 |
| Pyrazole-CH₃ | 9.5 | CH₃ | Pyrazole H-3, Pyrazole H-5 |
Causality of Connectivity (The HMBC Lock)
The most critical structural question is verifying the regiochemistry of the pyrazole attachment. The HMBC cross-peak between the pyrazole H-5 proton (δ 7.85) and the aryl C-2 carbon (δ 140.5) unequivocally establishes the C–N bond between the two rings. Furthermore, the absence of an HMBC correlation from the pyrazole methyl protons (δ 2.15) to any aryl carbons confirms the methyl is located on the pyrazole ring (C-4), not on the nitrogen atom.
Experimental Protocol for NMR Acquisition
To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to when acquiring spectra for pyrazole-benzaldehyde derivatives. The non-involvement of the pyrazole ring in unexpected protonation during standard NMR in CDCl₃ ensures stable and reliable chemical shifts[2].
Step 1: Sample Preparation
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Weigh 15–20 mg of the highly purified analyte.
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Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
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Transfer to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).
Step 2: Instrument Calibration
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
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Lock the magnetic field to the deuterium resonance of CDCl₃.
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Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise (S/N) ratio.
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Shim the magnet (Z1–Z4) until the line width of the TMS peak at half-height is < 0.5 Hz.
Step 3: 1D Acquisition
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¹H NMR: Acquire using a 30° pulse angle, a 2.0-second relaxation delay (d1), and 16 scans.
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¹³C{¹H} NMR: Acquire using a 30° pulse angle, a 2.0-second relaxation delay, and a minimum of 1024 scans. The high scan count is mandatory to resolve the quaternary carbons (C-1, C-2, C-4, C-5).
Step 4: 2D Acquisition (HMBC Optimization)
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Run gradient-selected COSY, HSQC, and HMBC sequences.
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Critical Parameter: For the HMBC experiment, optimize the long-range coupling delay for J = 8 Hz (approximately 62.5 ms) to capture the vital ³JCH correlations between the pyrazole and aryl rings.
Step 5: Processing
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Apply zero-filling to 64k data points.
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Apply an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.
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Manually phase the spectra and apply a polynomial baseline correction to ensure accurate integration values.
Structural Verification Workflow
The following diagram illustrates the logical progression from sample preparation through multidimensional analysis to final structural confirmation.
Figure 1: Step-by-step NMR structural elucidation workflow for pyrazole-benzaldehyde derivatives.
References
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[1] Title: 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Properties and Applications Source: chemimpex.com URL:
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[3] Title: 1H and 13C NMR study of perdeuterated pyrazoles Source: researchgate.net URL:
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[2] Title: Synthesis and Protonation Behavior of 26-Membered Oxaaza and Polyaza Macrocycles Containing Two Heteroaromatic Units of 3,5-Disubstituted Pyrazole Source: acs.org URL:
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